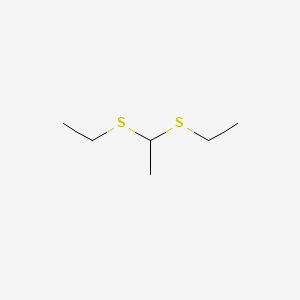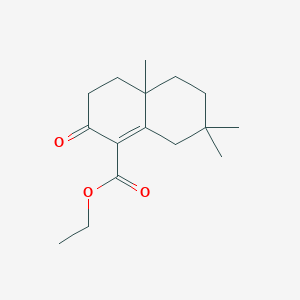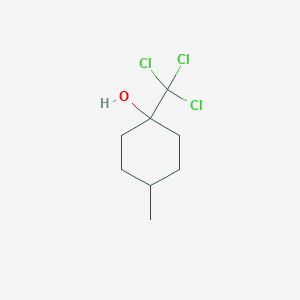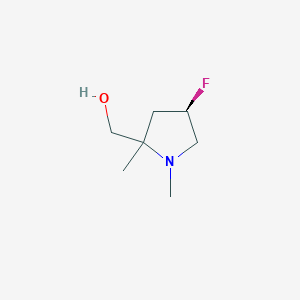
4-Amino-2-imino-6-(2-methylpropyl)pteridin-8(2H)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-PTERIDINEDIAMINE,6-(2-METHYLPROPYL)-, 8-OXIDE is a chemical compound with the molecular formula C11H16N6O It belongs to the class of pteridines, which are heterocyclic compounds containing a pteridine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-PTERIDINEDIAMINE,6-(2-METHYLPROPYL)-, 8-OXIDE typically involves the reaction of appropriate pteridine precursors with specific reagents under controlled conditions. One common method involves the oxidation of 2,4-PTERIDINEDIAMINE,6-(2-METHYLPROPYL)- using an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is usually carried out in an organic solvent like acetic acid or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-PTERIDINEDIAMINE,6-(2-METHYLPROPYL)-, 8-OXIDE can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form the corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents in solvents like acetic acid or methanol.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific conditions to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2,4-PTERIDINEDIAMINE,6-(2-METHYLPROPYL)-, 8-OXIDE has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of other pteridine derivatives.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4-PTERIDINEDIAMINE,6-(2-METHYLPROPYL)-, 8-OXIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
2,4-PTERIDINEDIAMINE,6-(2-METHYLPROPYL)-, 8-OXIDE can be compared with other similar compounds, such as:
2,4-PTERIDINEDIAMINE,6-PENTYL-, 8-OXIDE: Another pteridine derivative with a different alkyl substituent.
2,4-PTERIDINEDIAMINE,6-(2-METHYLPROPYL)-: The non-oxidized form of the compound.
8-HYDROXY-2-IMINO-6-PENTYLPTERIDIN-4-AMINE: A related compound with different functional groups.
The uniqueness of 2,4-PTERIDINEDIAMINE,6-(2-METHYLPROPYL)-, 8-OXIDE lies in its specific structural features and the resulting chemical and biological properties, which may differ from those of similar compounds.
Propriétés
Numéro CAS |
50627-27-5 |
|---|---|
Formule moléculaire |
C10H14N6O |
Poids moléculaire |
234.26 g/mol |
Nom IUPAC |
8-hydroxy-2-imino-6-(2-methylpropyl)pteridin-4-amine |
InChI |
InChI=1S/C10H14N6O/c1-5(2)3-6-4-16(17)9-7(13-6)8(11)14-10(12)15-9/h4-5,17H,3H2,1-2H3,(H3,11,12,14) |
Clé InChI |
KWDGHRJJCRPUTQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CN(C2=NC(=N)N=C(C2=N1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Aminothiazolo[5,4-b]pyridin-6-yl)boronic acid](/img/structure/B14004309.png)
![4-[3-(5-Phenyltetrazol-2-yl)propyl]morpholine](/img/structure/B14004313.png)

![Benzene, 1-chloro-4-[[(2-chloroethyl)imino]methyl]-](/img/structure/B14004321.png)
![2-[(4-Bromophenyl)diazenyl]-2-methylpropanedinitrile](/img/structure/B14004326.png)
![2,2'-[(2-Ethoxyphenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14004332.png)
![4-[2-(4-chlorophenyl)ethyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B14004338.png)

![2-[Bis(2-chloroethyl)aminomethyl]benzene-1,4-diol](/img/structure/B14004341.png)

![4-amino-6-hydrazinyl-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B14004359.png)

![(Benzylimino)diethane-2,1-diyl bis[(4-methoxyphenyl)carbamate]](/img/structure/B14004367.png)
